molecular formula C20H18O6 B2360341 methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate CAS No. 846592-26-5

methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Cat. No.: B2360341
CAS No.: 846592-26-5
M. Wt: 354.358
InChI Key: AXTUNHQDWXSEOD-UHFFFAOYSA-N
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Description

Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a chemical compound with a complex structure that includes a chromenone core and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves the reaction of 7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl with methyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ester derivatives.

Scientific Research Applications

Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with biological macromolecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((7-acetyloxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
  • Methyl 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Uniqueness

Methyl 4-((7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

methyl 4-(7-ethoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-24-15-9-10-16-17(11-15)25-12(2)19(18(16)21)26-14-7-5-13(6-8-14)20(22)23-3/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTUNHQDWXSEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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